Butyldimethyl(pentyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyldimethyl(pentyl)silane is an organosilicon compound with the molecular formula C11H26Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This compound is known for its hydrophobic properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyldimethyl(pentyl)silane can be synthesized through the reaction of butyldimethylchlorosilane with pentylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction can be represented as follows:
Butyldimethylchlorosilane+Pentylmagnesium bromide→this compound+Magnesium chloride
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, to enhance the yield and purity of the product. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Butyldimethyl(pentyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The silicon-hydrogen bond can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Halogenated compounds, such as chlorosilanes, are used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silane derivatives.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
Butyldimethyl(pentyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a hydrophobic agent in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and hydrophobicity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of coatings, adhesives, and sealants to impart water-repellent properties.
Mechanism of Action
The mechanism of action of butyldimethyl(pentyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond can undergo homolytic or heterolytic cleavage, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical reactions, such as hydrosilylation, where the silicon atom forms a bond with an unsaturated carbon atom.
Comparison with Similar Compounds
Similar Compounds
Tert-Butyldimethylsilane: Similar in structure but with a tert-butyl group instead of a pentyl group.
Trimethylsilane: Contains three methyl groups attached to the silicon atom.
Phenylsilane: Contains a phenyl group attached to the silicon atom.
Uniqueness
Butyldimethyl(pentyl)silane is unique due to its specific hydrophobic properties and the presence of a pentyl group, which imparts different reactivity and physical properties compared to other silanes. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C11H26Si |
---|---|
Molecular Weight |
186.41 g/mol |
IUPAC Name |
butyl-dimethyl-pentylsilane |
InChI |
InChI=1S/C11H26Si/c1-5-7-9-11-12(3,4)10-8-6-2/h5-11H2,1-4H3 |
InChI Key |
JRKMLXZUHCCMTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[Si](C)(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.